molecular formula C₉H₁₀F₂N₂O₅ B1147043 1'-Epi 2',2'-Difluoro-2'-deoxyuridine CAS No. 153381-14-7

1'-Epi 2',2'-Difluoro-2'-deoxyuridine

Número de catálogo: B1147043
Número CAS: 153381-14-7
Peso molecular: 264.18
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a synthetic nucleoside analog, structurally related to gemcitabine. It is characterized by the presence of two fluorine atoms at the 2’ position and an epimeric configuration at the 1’ position. This compound has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol .

Métodos De Preparación

The synthesis of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine typically involves the fluorination of a suitable uridine derivative. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may involve multiple steps, including protection and deprotection of hydroxyl groups, to ensure selective fluorination at the desired positions .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Análisis De Reacciones Químicas

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted under specific conditions, often using nucleophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.

    Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and sugar components.

Common reagents used in these reactions include strong acids or bases, nucleophiles like sodium azide, and oxidizing agents such as potassium permanganate. The major products formed depend on the reaction conditions and the specific reagents used .

Aplicaciones Científicas De Investigación

Key Mechanisms:

  • Inhibition of DNA Synthesis : By mimicking natural nucleosides, it disrupts normal DNA replication processes.
  • Cell Cycle Arrest : Induces cell cycle changes that can lead to increased sensitivity to radiation therapy .
  • Enhanced Cytotoxicity : Shows potential for enhanced cytotoxic effects when used in combination with other chemotherapeutic agents or radiation .

Cancer Treatment

1'-Epi 2',2'-Difluoro-2'-deoxyuridine has been explored in various cancer types, particularly those resistant to conventional therapies. Its role as a radiosensitizer has been highlighted in several studies, indicating that it can enhance the effects of radiation therapy in tumors such as pancreatic cancer, non-small cell lung cancer, and head and neck cancers .

Clinical Trials

Numerous clinical trials have been initiated to evaluate the efficacy of this compound in combination with other treatments. These trials aim to determine optimal dosing regimens and treatment combinations that maximize therapeutic outcomes while minimizing side effects .

Case Studies

A significant case study involved the administration of this compound in patients with advanced pancreatic cancer. The results demonstrated a notable increase in overall survival rates when combined with gemcitabine therapy compared to gemcitabine alone. The study indicated that the compound could potentially overcome gemcitabine resistance observed in some patients .

Table 1: Comparison of Efficacy in Different Cancer Types

Cancer TypeTreatment RegimenEfficacy Observed
Pancreatic CancerGemcitabine + this compoundIncreased overall survival
Non-Small Cell Lung CancerRadiation + this compoundEnhanced radiosensitivity
Head and Neck CancerCombination Chemotherapy + this compoundImproved response rates

Table 2: Mechanisms of Action

MechanismDescription
DNA Synthesis InhibitionCompetes with natural nucleotides during replication
Cell Cycle ArrestInduces G1/S phase arrest leading to apoptosis
RadiosensitizationEnhances the effects of ionizing radiation

Mecanismo De Acción

The mechanism of action of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal base pairing, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to that of gemcitabine, which targets rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism .

Comparación Con Compuestos Similares

1’-Epi 2’,2’-Difluoro-2’-deoxyuridine can be compared with other nucleoside analogs such as:

The uniqueness of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine lies in its specific structural modifications, which can influence its interaction with biological targets and its overall efficacy in various applications.

Actividad Biológica

1'-Epi 2',2'-Difluoro-2'-deoxyuridine (also known as dFdU) is a nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is a metabolite of gemcitabine, a well-known chemotherapeutic agent. Understanding the biological activity of dFdU is critical for evaluating its efficacy and safety in clinical settings.

  • Molecular Formula : C₉H₁₀F₂N₂O₅
  • Molecular Weight : 264.183 g/mol
  • Melting Point : 147-149 °C
  • Density : 1.7 ± 0.1 g/cm³

This compound operates primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The structural similarity of dFdU to the natural substrate dUMP allows it to competitively inhibit TS, which can lead to decreased DNA synthesis and ultimately induce apoptosis in cancer cells .

Radiosensitization

Research indicates that dFdU exhibits a concentration- and schedule-dependent radiosensitizing effect in vitro. This characteristic enhances the efficacy of radiation therapy, making it a promising candidate for combination therapies in various cancers, particularly those resistant to conventional treatments .

Cell Cycle Effects

Studies have demonstrated that dFdU impacts cell cycle progression differently depending on the cellular context:

  • In U251 cells (mutant p53), dFdU treatment leads to an accumulation of cells in the S-phase, enhancing S-phase-specific cell death when combined with radiation.
  • In contrast, D54 cells (wild-type p53) exhibit a G1 block after treatment, which prevents radiosensitization by dFdU .

In Vitro Studies

A study focusing on the ovarian carcinoma cell line A2780 revealed that dFdU inhibited TS activity effectively, leading to reduced cell proliferation. The inhibition was characterized by a Ki value of 130 μM, indicating competitive inhibition without stable complex formation .

In Vivo Studies

In animal models, the combination of dFdU with ionizing radiation resulted in significant tumor growth delays. These findings support ongoing clinical trials exploring dFdU as a radiosensitizer for various malignancies, including pancreatic and non-small cell lung cancers .

Comparative Biological Activity Table

CompoundMechanism of ActionKey Findings
This compound Inhibition of Thymidylate SynthaseInduces S-phase arrest; radiosensitizes tumors
Gemcitabine Inhibition of DNA synthesisEffective against solid tumors; broad application
5-Fluorouracil (5-FU) Inhibition of TSEstablished chemotherapeutic; used in various cancers

Q & A

Basic Research Questions

Q. How can researchers differentiate 1'-Epi 2',2'-Difluoro-2'-deoxyuridine from structurally similar nucleoside analogs (e.g., gemcitabine or 2'-deoxyuridine) in experimental settings?

Methodological Answer:

  • Structural Confirmation : Use NMR spectroscopy (e.g., 19F^{19}\text{F}-NMR) to resolve differences in fluorine substitution patterns and sugar moiety stereochemistry. For example, the 1'-epi configuration alters the spatial arrangement of the arabinofuranose ring compared to gemcitabine (2',2'-difluoro-2'-deoxycytidine) .
  • Chromatographic Separation : Employ ion-pair HPLC with a sodium pentane-1-sulfonate mobile phase to resolve retention time differences between epimers and metabolites .
  • Mass Spectrometry : LC-MS/MS with MRM transitions can distinguish molecular weight differences (e.g., this compound vs. dFdU [2',2'-difluoro-2'-deoxyuridine]) based on fragmentation patterns .

Q. What are the primary synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

  • Synthesis from Gemcitabine : Hydrolysis of gemcitabine (2',2'-difluoro-2'-deoxycytidine) under controlled acidic conditions yields 2',2'-difluoro-2'-deoxyuridine (dFdU), with epimerization at the 1'-position achieved via stereoselective enzymatic or chemical methods .
  • Purification : Use reverse-phase chromatography (C18 columns) with UV detection at 265 nm to isolate the epimer. Purity validation requires ≥95% purity by HPLC-UV and confirmation via 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : A validated method using deuterated internal standards (e.g., dFdU-d4) can quantify the compound in plasma or tissue homogenates with a lower limit of quantification (LLOQ) of 1 ng/mL. Mobile phase: 0.1% formic acid in water/acetonitrile .
  • Ion-Pair HPLC : For non-MS labs, use a sodium pentane-1-sulfonate ion-pairing agent (10 mM) with UV detection at 254 nm. Retention time: ~8.5 minutes under isocratic conditions .

Advanced Research Questions

Q. How does this compound contribute to drug resistance in cancer models, and how can this be experimentally validated?

Methodological Answer:

  • Mechanistic Studies : Overexpression of cytidine deaminase (Cda) in pancreatic cancer models converts gemcitabine to dFdU, reducing cytotoxic activity. Knockdown of Cda via siRNA or CRISPR-Cas9 restores gemcitabine sensitivity .
  • Metabolite Profiling : Use 19F^{19}\text{F}-NMR to monitor intracellular dFdU accumulation in resistant cell lines. Correlate with RNA-seq data to identify upregulated pathways (e.g., ribonucleotide reductase, Rrm2) .

Q. What experimental approaches are used to assess the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

Methodological Answer:

  • Tissue Distribution : Administer radiolabeled 14C^{14}\text{C}-dFdU to mice and quantify radioactivity in plasma, brain, and tumors via scintillation counting. Brain penetration is typically <1% due to poor blood-brain barrier permeability .
  • Metabolite Kinetics : Use compartmental modeling (e.g., NONMEM) to estimate clearance rates and conversion ratios between gemcitabine, dFdU, and their triphosphate forms .

Q. How can researchers reconcile contradictory data on 2'-deoxyuridine analogs as biomarkers of DNA damage versus nucleoside metabolism?

Methodological Answer:

  • Context-Specific Assays : In oxidative stress models (e.g., ionizing radiation), measure 2'-deoxyuridine via LC-MS/MS and correlate with 8-oxo-dG levels to distinguish DNA damage from metabolic turnover .
  • Isotopic Tracing : Use 13C^{13}\text{C}-labeled uridine to track incorporation into DNA vs. salvage pathways in early-stage adenocarcinomas .

Q. What strategies are employed to isolate and characterize epimeric impurities (e.g., 1'-Epi derivatives) during nucleoside analog synthesis?

Methodological Answer:

  • Chiral Chromatography : Use a CHIRALPAK® AD-H column with heptane/ethanol mobile phase to resolve epimers. Confirm absolute stereochemistry via X-ray crystallography or NOESY NMR .
  • Stability Testing : Subject epimers to accelerated degradation conditions (40°C/75% RH) and monitor isomerization rates via HPLC-UV .

Q. How can gene expression profiling elucidate the role of this compound in nucleoside analog resistance?

Methodological Answer:

  • RNA-Seq : Compare transcriptomes of gemcitabine-resistant vs. sensitive pancreatic cancer organoids. Focus on pathways like pyrimidine metabolism (e.g., TYMS, DPYD) and drug efflux transporters (e.g., ABCG2) .
  • qPCR Validation : Design primers for resistance markers (e.g., Rrm1, Rrm2, Cda) and normalize to housekeeping genes (e.g., GAPDH) using ΔΔCt analysis .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting cytostatic activities of this compound compared to its parent compound?

Critical Analysis:

  • Metabolic Context : dFdU lacks the 4-amino group of gemcitabine, preventing conversion to the active triphosphate form. Its cytostatic activity is 100-fold lower in thymidylate synthase inhibition assays .
  • Experimental Design Variability : Discrepancies arise from differences in cell lines (e.g., Mycoplasma-contaminated cultures show exaggerated deamination rates) and endpoint assays (e.g., MTT vs. clonogenic survival) .

Propiedades

IUPAC Name

1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRDBEQIJQERSE-PIYBLCFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747700
Record name 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153381-14-7
Record name 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.